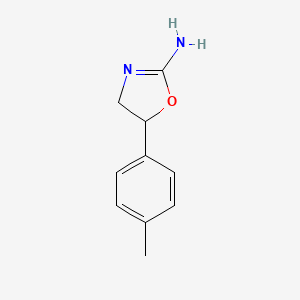
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine is a heterocyclic compound that contains an oxazole ring fused with a tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of propargylic alcohol with p-toluamide in the presence of gold catalysts. The process involves a gold(III)-catalyzed propargylic substitution followed by gold(I)-catalyzed cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazole compounds.
Substitution: Substituted aromatic compounds.
科学研究应用
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
- **Chemistry
生物活性
5-(p-Tolyl)-4,5-dihydrooxazol-2-amine, also known as 4,4'-DMAR, is a compound that has garnered attention due to its potential biological activities. This article explores the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring substituted with a p-tolyl group. This structural configuration is significant as it influences the compound's biological interactions.
1. Monoamine Transporter Activity
Research indicates that 4,4'-DMAR exhibits potent activity at monoamine transporters, particularly for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The effective concentrations (EC50) for these transporters have been reported as follows:
- Dopamine Transporter (DAT) : 8.6 ± 1.1 nM
- Norepinephrine Transporter (NET) : 26.9 ± 5.9 nM
- Serotonin Transporter (SERT) : 18.5 ± 2.8 nM .
This potent activity suggests a potential for both therapeutic applications and risks associated with serotonergic toxicity when combined with other substances affecting these pathways.
2. Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, compounds synthesized in similar frameworks showed significant inhibitory effects against various Candida species. The binding affinities to the CYP51 enzyme were notably higher than those of standard antifungal agents like fluconazole, indicating a promising avenue for further development .
Binding Interactions
The interaction of this compound with target proteins involves hydrophilic and hydrophobic interactions that enhance its binding affinity to active sites. For example, it has been shown to interact with key amino acids in the CYP51 enzyme, which is crucial for its antifungal activity .
Case Study: Toxicological Implications
A significant aspect of research surrounding 4,4'-DMAR involves its toxicological profile. Reports have linked high doses and combinations with other stimulants to severe side effects such as psychosis and cardiovascular complications. A notable case involved multiple fatalities attributed to the compound, highlighting the need for careful monitoring in clinical settings .
Summary of Biological Activities
属性
CAS 编号 |
959249-62-8 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-5,9H,6H2,1H3,(H2,11,12) |
InChI 键 |
ZEQYKJRCFOFECD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CN=C(O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















